

Check Availability & Pricing

# Discovery and development of PF-06651600 (Ritlecitinib)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of PF-06651600 (Ritlecitinib)

#### Introduction

Ritlecitinib, marketed as LITFULO™, is a first-in-class, orally administered kinase inhibitor developed by Pfizer.[1][2] It represents a significant advancement in the treatment of severe alopecia areata, an autoimmune disease characterized by substantial hair loss.[1][3] Ritlecitinib's development was driven by a strategic approach to selectively target key inflammatory pathways while minimizing off-target effects.[2] It received its first FDA approval on June 23, 2023, for use in adults and adolescents 12 years and older with severe alopecia areata.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of Ritlecitinib (PF-06651600).

# **Discovery and Rationale for Target Selection**

The development of Ritlecitinib was founded on the understanding that the Janus kinase (JAK) signaling pathways are crucial in the pathogenesis of many autoimmune and inflammatory diseases.[4][5] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade for numerous cytokines and growth factors that drive immune-mediated conditions.[4][6]

In alopecia areata, cytotoxic T cells (specifically CD8+ NKG2D+ T cells) attack hair follicles, leading to hair loss. This process is mediated by cytokines like interferon-gamma (IFN-y) and

#### Foundational & Exploratory





interleukin-15 (IL-15), which signal through the JAK/STAT pathway.[6] Therefore, inhibiting JAKs was identified as a promising therapeutic strategy.[6]

The key innovation in the discovery of Ritlecitinib was the development of an inhibitor with high selectivity for JAK3.[7] Unlike other JAK isoforms, JAK3 is primarily expressed in hematopoietic cells and plays a critical role in lymphocyte development and function. High selectivity is achieved through the irreversible, covalent binding of Ritlecitinib to a unique cysteine residue (Cys-909) within the ATP-binding site of the JAK3 catalytic domain.[1][7][8] This residue is a serine in other JAK isoforms (JAK1, JAK2, TYK2), which confers a significant selectivity advantage.[1][7]

Furthermore, screening revealed that other kinases with a cysteine at the equivalent position could also be inhibited.[7] Notably, five of these belong to the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family, which are also involved in immune cell signaling, including T cell and B cell receptor signaling.[1][7] This dual inhibition of JAK3 and the TEC kinase family was hypothesized to provide a more beneficial and targeted immunomodulatory profile for treating diseases like alopecia areata.[7][8]

### **Mechanism of Action**

Ritlecitinib is a kinase inhibitor that irreversibly blocks the adenosine triphosphate (ATP) binding site of both JAK3 and the TEC family of kinases.[9][10][11]

- JAK3 Inhibition: By inhibiting JAK3, Ritlecitinib blocks the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[12][13] This, in turn, inhibits the cytokine-induced STAT phosphorylation that is dependent on JAK3 receptors, thereby modulating the activity of immune cells like T lymphocytes and Natural Killer (NK) cells.[6][9]
- TEC Kinase Family Inhibition: Ritlecitinib also inhibits TEC family members, including ITK, BTK, BMX, RLK, and TEC itself.[1][7] This action interferes with the signaling of immune receptors such as the T cell receptor (TCR) and B cell receptor (BCR), further dampening the immune response.[1] The inhibition of TEC kinases is believed to be the primary driver for reducing the cytolytic function of CD8+ T cells and NK cells.[7][8]

This dual mechanism allows Ritlecitinib to effectively target the autoimmune processes underlying alopecia areata while sparing the broader, non-selective JAK inhibition that could



lead to more significant side effects.[2][14]



Click to download full resolution via product page

Ritlecitinib's dual inhibition of JAK3 and TEC kinase pathways.

# **Preclinical Development**



#### In Vitro Kinase Profiling

Ritlecitinib was engineered for high selectivity. In vitro assays demonstrated potent, irreversible inhibition of JAK3 and measurable inhibition of TEC family kinases, with significantly lower affinity for other JAK isoforms.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay The inhibitory activity of Ritlecitinib was typically determined using biochemical assays. For example, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be employed.

- Reagents: Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2, TEC family), appropriate peptide substrate, ATP, and Ritlecitinib at various concentrations.
- Procedure: The kinase, substrate, and Ritlecitinib are incubated together to allow for binding. The reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from dose-response curves.
   Assays were conducted at specified ATP concentrations, often near the Michaelis constant (Km) for each enzyme, to provide a standardized measure of potency.[15]



| Target Kinase              | IC50 (nM) | Selectivity vs. JAK3 |  |
|----------------------------|-----------|----------------------|--|
| JAK3                       | 33.1      | 1x                   |  |
| JAK1                       | >10,000   | >302x                |  |
| JAK2                       | >10,000   | >302x                |  |
| TYK2                       | >10,000   | >302x                |  |
| RLK (TXK)                  | 155       | 4.7x                 |  |
| ITK                        | 395       | 11.9x                |  |
| TEC                        | 403       | 12.2x                |  |
| втк                        | 404       | 12.2x                |  |
| BMX                        | 666       | 20.1x                |  |
| Source: Data compiled from |           |                      |  |

Source: Data compiled from multiple sources.[1][16]

#### **Cell-Based Assays**

In cellular settings, Ritlecitinib demonstrated the ability to inhibit cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors, confirming its mechanism of action within a biological system.[9][11]

Experimental Protocol: STAT Phosphorylation Assay

- Cell Culture: Immune cells (e.g., human T cells or NK cells) are cultured.
- Treatment: Cells are pre-incubated with varying concentrations of Ritlecitinib or a vehicle control.
- Stimulation: Cells are then stimulated with a JAK3-dependent cytokine (e.g., IL-2 or IL-15) to induce STAT phosphorylation.
- Analysis: After stimulation, cells are lysed, and the levels of phosphorylated STAT (pSTAT)
   are measured using techniques like Western blotting or flow cytometry with phospho-specific



antibodies. The results demonstrate the dose-dependent inhibition of the signaling pathway by Ritlecitinib.

#### In Vivo Studies

Preclinical in vivo studies in animal models of inflammatory diseases demonstrated the antiinflammatory activity of Ritlecitinib.[12] These studies were crucial for establishing the initial safety, tolerability, and pharmacokinetic profile before moving into human trials. The development program included repeat-dose toxicity studies, genetic toxicity studies, and carcinogenicity studies.[17]

# **Clinical Development**

Ritlecitinib underwent a robust clinical development program for several autoimmune conditions, including rheumatoid arthritis, ulcerative colitis, and vitiligo, but its primary success and first approval were for alopecia areata.[2][18][19]





Click to download full resolution via product page

Simplified pathway of Ritlecitinib from discovery to approval.



#### **Pharmacokinetics in Humans**

Ritlecitinib is administered orally and exhibits rapid absorption.[9][18] Its pharmacokinetic profile was characterized in multiple Phase 1, 2, and 3 studies.[18]

| Parameter                                                      | Value                                                                                                                                                                   |  |
|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Time to Peak Plasma Conc. (Tmax)                               | ~1 hour                                                                                                                                                                 |  |
| Terminal Half-Life (t½)                                        | 1.3 - 2.3 hours                                                                                                                                                         |  |
| Absolute Oral Bioavailability                                  | ~64%                                                                                                                                                                    |  |
| Plasma Protein Binding                                         | ~14%                                                                                                                                                                    |  |
| Metabolism                                                     | Multiple pathways, primarily via Glutathione S-transferase (GST) and Cytochrome P450 (CYP) enzymes (CYP3A, CYP2C8, CYP1A2, CYP2C9). No single pathway contributes >25%. |  |
| Excretion                                                      | ~66% in urine, ~20% in feces. ~4% excreted as unchanged drug in urine.                                                                                                  |  |
| Source: Pfizer Medical Information, DrugBank Online.[6][9][11] |                                                                                                                                                                         |  |

Coadministration with a high-fat meal had no clinically significant impact on systemic exposure. [9][11]

#### Pivotal Clinical Trial: ALLEGRO Phase 2b/3

The FDA approval for alopecia areata was primarily based on the results of the ALLEGRO Phase 2b/3 trial (NCT03732807).[3][5]

Experimental Protocol: ALLEGRO Phase 2b/3 Trial Design

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[20]
- Participants: 718 patients aged 12 years and older with alopecia areata characterized by ≥50% scalp hair loss, as measured by the Severity of Alopecia Tool (SALT) score.[3]



- Dosing Regimens: Patients were randomized to receive Ritlecitinib (e.g., 50 mg or 30 mg once daily, with or without a loading dose) or placebo for 24 weeks.[20][21]
- Primary Endpoint: The proportion of patients achieving a SALT score of 20 or less (i.e., ≤20% scalp hair loss, indicating significant regrowth) at Week 24.[3][20]
- Secondary Endpoints: Included assessments of eyelash and eyebrow regrowth and patientreported outcomes.[5]

| Treatment Group (at 24<br>Weeks)                    | Patients Achieving SALT<br>≤20 (%) | p-value vs. Placebo |
|-----------------------------------------------------|------------------------------------|---------------------|
| Ritlecitinib 50 mg                                  | 23%                                | <0.0001             |
| Ritlecitinib 30 mg                                  | 14-22% (depending on loading dose) | Significant         |
| Ritlecitinib 10 mg                                  | Not significant                    | -                   |
| Placebo                                             | 1.6%                               | N/A                 |
| Source: Pfizer Press Release, The Lancet.[1][3][20] |                                    |                     |

The efficacy and safety of Ritlecitinib were found to be consistent between adolescents (12-17 years) and adults.[3] Long-term data from the ALLEGRO-LT study showed sustained and improving efficacy over time.[1]

#### **Safety and Tolerability**

Across clinical trials, Ritlecitinib was generally well-tolerated.[22] The most common adverse reactions were mild to moderate in severity.



| Adverse Reaction (Incidence ≥1%)              |  |  |
|-----------------------------------------------|--|--|
| Headache                                      |  |  |
| Diarrhea                                      |  |  |
| Acne                                          |  |  |
| Rash                                          |  |  |
| Urticaria                                     |  |  |
| Folliculitis                                  |  |  |
| Pyrexia (Fever)                               |  |  |
| Atopic Dermatitis                             |  |  |
| Dizziness                                     |  |  |
| Increased Blood Creatine Phosphokinase        |  |  |
| Herpes Zoster (Shingles)                      |  |  |
| Decreased Red Blood Cell Count                |  |  |
| Stomatitis                                    |  |  |
| Source: LITFULO® Prescribing Information.[10] |  |  |

The label includes warnings for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis, which are class-wide considerations for JAK inhibitors. [1][6]

# **Synthesis and Manufacturing**

A scalable manufacturing process was developed for PF-06651600. Key advancements included replacing expensive catalysts (e.g., PtO2 with 5% Rh/C), developing a diastereomeric salt crystallization to isolate the desired enantiomer without chromatography, and establishing a high-yielding amidation step.[19][23] These process improvements increased the overall yield from 5% to 14% and enabled the production of multi-kilogram batches of the active pharmaceutical ingredient (API) to support clinical studies and commercialization.[23]



## **Regulatory Milestones**

- September 2018: Granted Breakthrough Therapy designation by the U.S. FDA for the treatment of alopecia areata, based on positive Phase 2a results.[4][24]
- June 23, 2023: Approved by the U.S. FDA for severe alopecia areata in adults and adolescents (12+).[1][21]
- June 26, 2023: Approved in Japan for alopecia areata.[1]
- September 2023: Approved in the European Union.[19]

#### Conclusion

The development of Ritlecitinib (PF-06651600) exemplifies a targeted, mechanism-based approach to drug discovery. By selectively and irreversibly inhibiting JAK3 and the TEC family of kinases, it offers a novel and effective oral treatment for severe alopecia areata, an area with significant unmet medical need. Its journey from a rational design concept to a globally approved therapy was supported by rigorous preclinical characterization and a comprehensive clinical trial program that successfully demonstrated a favorable benefit-risk profile for patients 12 years of age and older.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ritlecitinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 3. pfizer.com [pfizer.com]
- 4. Pfizer Receives Breakthrough Therapy Designation from FDA for PF-06651600, an oral JAK3 Inhibitor, for the Treatment of Patients with Alopecia Areata | Pfizer [pfizer.com]
- 5. pfizer.com [pfizer.com]

#### Foundational & Exploratory





- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. scholarsinmedicine.com [scholarsinmedicine.com]
- 11. medcentral.com [medcentral.com]
- 12. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Evolution of Ritlecitinib Population Pharmacokinetic Models During Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. New and Upcoming Breakthroughs in Alopecia Areata Treatment [everydayhealth.com]
- 21. Ritlecitinib for Alopecia Areata · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. Comprehensive Safety Exposure-Response Analysis to Support Ritlecitinib Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biospectrumasia.com [biospectrumasia.com]
- To cite this document: BenchChem. [Discovery and development of PF-06651600 (Ritlecitinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821767#discovery-and-development-of-pf-06651600-ritlecitinib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com